5-Methylidene-4-phenylfuran-2(5H)-one
Description
5-Methylidene-4-phenylfuran-2(5H)-one is a bicyclic lactone featuring a furan-2(5H)-one core substituted with a methylidene group at position 5 and a phenyl group at position 4 (Figure 1). The methylidene group confers electrophilic properties, enabling Michael additions or cycloadditions, while the phenyl substituent enhances lipophilicity and π-π stacking interactions.
Properties
CAS No. |
87841-05-2 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-methylidene-4-phenylfuran-2-one |
InChI |
InChI=1S/C11H8O2/c1-8-10(7-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H2 |
InChI Key |
HKGGDZLUYSFBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=CC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Example Compound : 3,4-Dichloro-5-phenylfuran-2(5H)-one
Aryl-Substituted Derivatives
Example Compound : 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one
- Synthesis : Achieved via a multicomponent reaction (MCR) involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile under acidic conditions .
- Properties : The indole moiety introduces hydrogen-bonding capability, while the 4-methoxyphenyl group enhances electron-donating effects.
- Applications : Demonstrated utility in pharmacological studies due to the indole fragment’s prevalence in bioactive molecules .
Fluorinated Analogues
Example Compound : (Z)-5-(Fluoromethylidene)-4-phenylfuran-2(5H)-one
- Synthesis : Fluorine incorporation at the methylidene group modifies electronic properties (e.g., increased electronegativity).
- Properties : Density 1.379 g/cm³, boiling point 292°C, flash point 126°C .
- Key Differences: Fluorine’s strong electron-withdrawing effect may enhance stability against oxidation compared to the non-fluorinated analog.
Hydroxy-Substituted Derivatives
Example Compound : 5-Hydroxy-4-methylfuran-2(5H)-one
- Synthesis : Derived from 2-oxocarboxylic acids or furan derivatives via hydroxylation or cyclization .
- Properties : The hydroxyl group enables hydrogen bonding and acidity (pKa ~4–5), influencing solubility in polar solvents.
- Applications : Used as intermediates in natural product synthesis and drug development .
Comparative Data Table
Key Research Findings
- Reactivity : The methylidene group in this compound facilitates Michael additions, while halogenated analogs (e.g., 3,4-dichloro derivative) show enhanced electrophilicity for nucleophilic aromatic substitutions .
- Pharmacological Potential: Aryl-substituted derivatives, such as those with indole or methoxyphenyl groups, exhibit modified bioactivity profiles due to π-stacking and hydrogen-bonding interactions .
- Stability : Fluorinated derivatives demonstrate improved thermal and oxidative stability, making them suitable for high-temperature applications .
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